![molecular formula C19H18N2O3 B2798868 3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898463-41-7](/img/structure/B2798868.png)
3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic compound of considerable interest in various fields of scientific research, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step organic reactions. One common approach begins with the preparation of the pyrroloquinoline core through cyclization reactions. This core can be synthesized by reacting 2-aminobenzaldehyde with an appropriate cyclic ketone under specific conditions to form the desired heterocyclic framework. The methoxy group is introduced via a methylation reaction, while the benzamide moiety can be added through an amide bond formation reaction, often using reagents such as carbodiimides under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound requires scalable and efficient processes. Key considerations include reaction yield, purity of the final product, and cost-effectiveness. Continuous flow synthesis and batch processing are common methods used to achieve large-scale production. Optimization of reaction parameters and purification techniques, such as recrystallization and chromatography, are essential to ensure high-quality product.
化学反应分析
Types of Reactions: 3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often employing hydrogen gas in the presence of a palladium catalyst, can convert the oxo group to a hydroxyl group, forming reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the methoxy and amide groups, creating a variety of derivatives with different functional groups.
Oxidation: Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Halogenated reagents, strong bases (e.g., sodium hydroxide)
Major Products: The reactions mentioned above yield a range of products depending on the specific reagents and conditions used For example, oxidation of the methoxy group might result in carboxylic acid derivatives, while reduction of the oxo group can lead to hydroxylated compounds
科学研究应用
3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide has a broad range of applications across different fields:
Chemistry: Used as a building block for synthesizing more complex molecules, the compound serves as an intermediate in the production of various chemicals and pharmaceuticals.
Biology: It is often employed in biochemical studies to investigate enzyme interactions, receptor binding, and cellular processes.
Medicine: Research indicates potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities, making it a candidate for drug development.
Industry: The compound's unique chemical properties enable its use in the formulation of specialty chemicals and materials, such as dyes and polymers.
作用机制
The mechanism of action of 3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their function and affecting cellular signaling pathways.
Pathways Involved: Its biological activity can be mediated through various pathways, including modulation of gene expression, inhibition of enzymatic activity, and disruption of cellular membranes.
相似化合物的比较
Comparing 3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide with similar compounds highlights its unique attributes:
Similar Compounds: 3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, N-(2-oxo-3,4-dihydro-1H-pyrroloquinolin-7-yl)benzamide
Uniqueness: This compound’s distinctive heterocyclic structure and the presence of both methoxy and amide functionalities differentiate it from its analogs
This compound is a fascinating compound with a wide array of applications and unique chemical properties. From synthetic preparation to reaction analysis and practical uses in various fields, it exemplifies the breadth of knowledge and innovation in contemporary chemical research.
属性
IUPAC Name |
3-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-24-16-6-2-4-13(10-16)19(23)20-15-8-12-5-3-7-21-17(22)11-14(9-15)18(12)21/h2,4,6,8-10H,3,5,7,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHYCJLJLFBTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51089155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2798785.png)
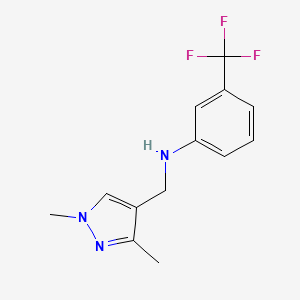
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2798792.png)
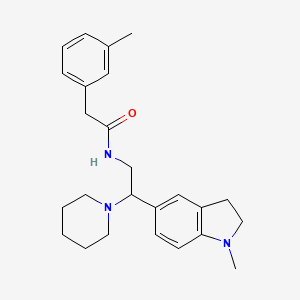
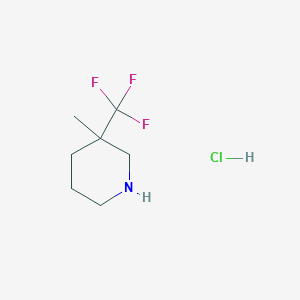
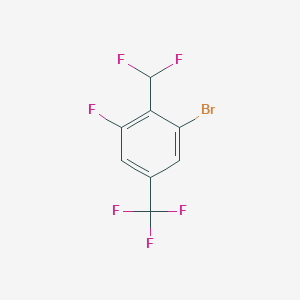
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2798796.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2798797.png)
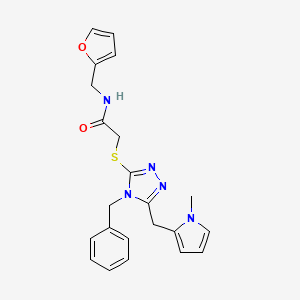
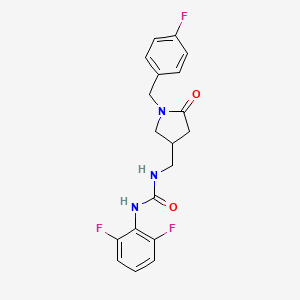
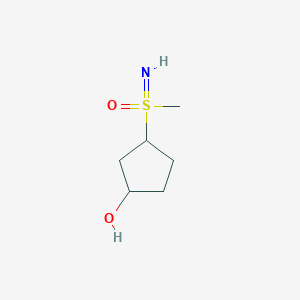
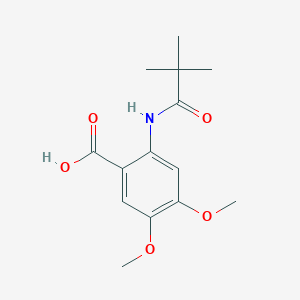
![1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2798807.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2798808.png)
